molecular formula C24H22N4O2 B11702050 N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide

N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide

Cat. No.: B11702050
M. Wt: 398.5 g/mol
InChI Key: MKWAIYFJKLKGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide is a complex organic compound with a unique structure characterized by multiple aromatic rings and imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide typically involves the condensation of 4-acetylaminobenzaldehyde with 4-acetylaminobenzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine linkages allow it to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl)acetamide
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • N-(4-{(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide is unique due to its specific arrangement of acetylamino and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable imine linkages and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[[4-[(4-acetamidophenyl)iminomethyl]phenyl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C24H22N4O2/c1-17(29)27-23-11-7-21(8-12-23)25-15-19-3-5-20(6-4-19)16-26-22-9-13-24(14-10-22)28-18(2)30/h3-16H,1-2H3,(H,27,29)(H,28,30)

InChI Key

MKWAIYFJKLKGJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.